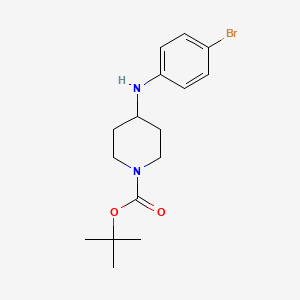

tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate

Description

BenchChem offers high-quality tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-10-8-14(9-11-19)18-13-6-4-12(17)5-7-13/h4-7,14,18H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCRNXMZSKCKRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80458909 | |

| Record name | tert-Butyl 4-(4-bromoanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443998-65-0 | |

| Record name | tert-Butyl 4-(4-bromoanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate , a pivotal building block in contemporary medicinal chemistry. This document delves into the compound's structural attributes, physicochemical properties, and critically, its synthesis and strategic applications in the development of targeted therapeutics. With a focus on scientific integrity and practical utility, this guide offers detailed experimental protocols, mechanistic insights, and a discussion of its role as a key intermediate in the synthesis of kinase inhibitors. The Chemical Abstracts Service (CAS) number for this compound is 443998-65-0 .

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern drug discovery, the quest for novel chemical entities with high therapeutic efficacy and specificity is paramount. Within this context, certain molecular scaffolds have emerged as "privileged structures" due to their ability to interact with a variety of biological targets. The 4-anilinopiperidine motif is one such scaffold, forming the core of numerous approved drugs and clinical candidates.

tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate serves as a strategically designed precursor for introducing this valuable pharmacophore into more complex molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, sequential reactions, while the bromo-substituted aniline ring provides a versatile handle for further functionalization, often through cross-coupling reactions. This combination of features makes it an indispensable tool for medicinal chemists engaged in the synthesis of targeted therapies, particularly in the realm of oncology and immunology.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its effective use in synthesis and formulation. The key properties of tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 443998-65-0 | PubChem[1] |

| Molecular Formula | C₁₆H₂₃BrN₂O₂ | PubChem[1] |

| Molecular Weight | 355.27 g/mol | PubChem[1] |

| Appearance | White to off-white solid | [2] |

| Boiling Point (Predicted) | 439.1 ± 40.0 °C | [3] |

| Density (Predicted) | 1.336 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 4.18 ± 0.20 | [3] |

Synthesis Strategies and Methodologies

The synthesis of tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate can be efficiently achieved through two primary and widely adopted synthetic strategies: Reductive Amination and Buchwald-Hartwig Amination . The choice between these methods often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Reductive Amination: A Direct and Efficient Approach

Reductive amination is a cornerstone of C-N bond formation in organic synthesis, valued for its operational simplicity and the ready availability of starting materials.[4] This method typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of the title compound, this involves the reaction of N-Boc-4-piperidone with 4-bromoaniline . The selection of a mild reducing agent is crucial to selectively reduce the iminium ion intermediate without affecting the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly employed reagent for this purpose due to its chemoselectivity and ease of handling.[5]

Caption: Reductive Amination Workflow.

The following protocol is adapted from established procedures for the reductive amination of N-Boc-4-piperidone.[5]

-

Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) and 4-bromoaniline (1.1 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.5 M), add glacial acetic acid (1.0 eq).

-

Addition of Reducing Agent: Cool the mixture in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 1 hour.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the title compound as a solid.

Buchwald-Hartwig Amination: A Powerful Cross-Coupling Strategy

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[6] This powerful methodology allows for the coupling of a wide range of amines with aryl halides or triflates, often under milder conditions and with greater functional group tolerance than traditional methods.

In the context of synthesizing tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate, this would involve the coupling of tert-butyl 4-aminopiperidine-1-carboxylate with an aryl halide such as 1-bromo-4-iodobenzene or 1,4-dibromobenzene . The success of this reaction is highly dependent on the choice of palladium catalyst, phosphine ligand, and base. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are essential for promoting the catalytic cycle.

Caption: The Buchwald-Hartwig Catalytic Cycle.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The 4-anilinopiperidine scaffold is a common feature in a multitude of kinase inhibitors. tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate provides a direct entry point for the synthesis of these complex molecules. The bromine atom serves as a crucial handle for introducing further complexity, typically via Suzuki or other palladium-catalyzed cross-coupling reactions, to build out the pharmacophore required for potent and selective kinase inhibition.

Intermediate for Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a clinically validated target for the treatment of various B-cell malignancies and autoimmune diseases.[7] Several approved and investigational BTK inhibitors utilize a substituted pyrimidine or a similar heterocyclic core, which is often coupled to the aniline nitrogen of a 4-anilinopiperidine derivative. The synthesis of such inhibitors can be envisioned starting from tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate, where the bromine atom is substituted with a heterocyclic partner via a cross-coupling reaction.

Precursor for Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of cytoplasmic tyrosine kinases that play a critical role in cytokine signaling pathways.[8] Dysregulation of JAK signaling is implicated in a range of inflammatory and autoimmune disorders. Many JAK inhibitors feature a central heterocyclic core, such as a pyrimidine or pyrrolopyrimidine, attached to a substituted aniline. tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate is a valuable intermediate for the synthesis of such compounds, enabling the construction of the core structure through palladium-catalyzed cross-coupling reactions at the bromophenyl moiety.

Conclusion: An Enabling Molecule in Medicinal Chemistry

tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate has established itself as a cornerstone building block in the synthesis of complex, biologically active molecules. Its strategic design, incorporating a protected piperidine and a functionalizable aniline ring, provides medicinal chemists with a versatile and reliable tool for accessing the privileged 4-anilinopiperidine scaffold. The synthetic routes to this compound are robust and scalable, with reductive amination offering a direct and efficient approach. Its demonstrated utility in the synthesis of kinase inhibitors underscores its significance in the ongoing development of targeted therapies for a range of human diseases. As the demand for novel and specific therapeutics continues to grow, the importance of well-designed, synthetically tractable intermediates like tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate will undoubtedly continue to increase.

References

-

Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]

-

LookChem. (n.d.). 1-BOC-4-(4-BROMO-PHENYLAMINO)-PIPERIDINE. Retrieved February 6, 2026, from [Link]

-

Wang, M., Wang, W., & Q. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

-

Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]

-

PubChem. (n.d.). tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. Retrieved February 6, 2026, from [Link]

-

Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

-

PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Retrieved February 6, 2026, from [Link]

- Google Patents. (n.d.). Method for synthesizing 1-boc-4-aminopiperidine.

- Google Patents. (n.d.). Bruton's tyrosine kinase inhibitors.

-

Wikipedia. (2023, December 1). Buchwald–Hartwig amination. Retrieved February 6, 2026, from [Link]

-

Pharmaffiliates. (n.d.). tert-Butyl 4-(2-aminopyridin-3-yl)piperazine-1-carboxylate. Retrieved February 6, 2026, from [Link]

-

Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40. [Link]

-

DOI. (n.d.). Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a N,9-diphenyl-9H. Retrieved February 6, 2026, from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 6, 2026, from [Link]

-

MDPI. (2021, March 26). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Retrieved February 6, 2026, from [Link]

-

Burns, C. J., Bourke, D. G., Andrau, L., Bu, X., Charman, S. A., Donohue, A. C., Fantino, E., Farrugia, M., Feutrill, J. T., Joffe, M., Kling, M. R., Kurek, M., Nero, T. L., Nguyen, T., Palmer, J. T., Phillips, I., Shackleford, D. M., Sikanyika, H., Styles, M., Su, S., … Wilks, A. F. (2009). Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs). Bioorganic & medicinal chemistry letters, 19(20), 5887–5892. [Link]

-

PubChem. (n.d.). tert-Butyl 4-formylpiperidine-1-carboxylate. Retrieved February 6, 2026, from [Link]

-

Buy tert-Butyl 4-(4-fluorophenyl) piperidine-1-carboxylate USA. (n.d.). Retrieved February 6, 2026, from [Link]

-

Afanasyev, O. I., Kuchuk, E., & Usanov, D. L. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical reviews, 119(23), 11857–11911. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. DSpace [open.bu.edu]

- 3. tert-Butyl 4-carbamoyl-3-methoxy-imino-4-methyl-piperidine-1-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. US11554118B2 - Bruton's tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 8. medchemexpress.com [medchemexpress.com]

A Comprehensive Guide to the Structural Elucidation of tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate

Abstract: This technical guide provides a detailed, multi-faceted strategy for the definitive structural elucidation of tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate, a key intermediate in contemporary medicinal chemistry and drug development. Designed for researchers and scientists, this document moves beyond procedural lists to explain the causal reasoning behind the application of orthogonal analytical techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. By integrating the data from these methods, we establish a self-validating workflow that ensures the unequivocal confirmation of the molecule's identity, connectivity, and functional group composition. Each section includes field-proven experimental protocols and data interpretation frameworks, grounded in authoritative references.

Chapter 1: Molecular Profile and Elucidation Strategy

The target compound, tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate, is a substituted piperidine derivative. Such scaffolds are prevalent in pharmaceutical agents due to their favorable pharmacokinetic properties. The presence of a Boc-protecting group, a secondary amine linker, and a brominated aromatic ring makes this molecule a versatile building block. Accurate structural confirmation is the bedrock of any subsequent synthetic or biological application, ensuring purity, reproducibility, and safety.

The molecular structure and its fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate | [1] |

| Molecular Formula | C₁₆H₂₃BrN₂O₂ | [1] |

| Molecular Weight | 355.27 g/mol | [1] |

| Monoisotopic Mass | 354.09429 Da | [1] |

| CAS Number | 443998-65-0 | [1] |

Our elucidation strategy is built on the principle of orthogonal verification, where each technique provides a unique and complementary piece of the structural puzzle. Mass spectrometry confirms the elemental composition and molecular mass, NMR spectroscopy maps the precise proton and carbon framework, and IR spectroscopy verifies the presence of key functional groups.

Chapter 2: Mass Spectrometry (MS): Molecular Mass and Substructural Verification

High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is the gold standard for confirming the molecular formula of a compound. The primary objective is to observe the molecular ion and match its exact mass to the theoretical value calculated from the molecular formula, C₁₆H₂₃BrN₂O₂.

A critical validation point for this specific molecule is the isotopic pattern conferred by the bromine atom. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, any bromine-containing fragment will appear as a pair of peaks (M and M+2) of nearly equal intensity, providing a definitive signature for its presence.[2]

Expected High-Resolution Mass Spectrometry Data

| Adduct / Ion | Theoretical m/z | Rationale |

| [M+H]⁺ | 355.1017 (for ⁷⁹Br) / 357.1000 (for ⁸¹Br) | The protonated molecular ion; primary observation in positive ion ESI.[3] |

| [M+Na]⁺ | 377.0836 (for ⁷⁹Br) / 379.0819 (for ⁸¹Br) | Common sodium adduct, confirming the molecular mass.[3] |

Fragmentation analysis further corroborates the structure. Under typical collision-induced dissociation (CID) conditions, the labile Boc group is expected to cleave readily.

Experimental Protocol: LC-HRMS (ESI-TOF)

This protocol is adapted from established methods for analyzing similar small molecules.

-

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

-

Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry (ESI-TOF):

-

Ionization Mode: Positive Ion ESI.

-

Mass Range: Scan m/z 100-1000.

-

Source Parameters:

-

Capillary Voltage: 3500 V.

-

Drying Gas (N₂): 8 L/min at 325 °C.

-

Nebulizer Pressure: 30 psig.

-

-

Data Acquisition: Acquire data in centroid mode. Perform internal mass calibration for high mass accuracy.

-

Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise connectivity of a molecule. ¹H NMR identifies the number and environment of hydrogen atoms, while ¹³C NMR does the same for the carbon skeleton.

The N-Boc-piperidine ring is not static; it exists in a dynamic equilibrium of conformations, typically a chair form. The bulky Boc group can influence this equilibrium, but for this structure, a chair conformation with the large 4-anilino group in the equatorial position is expected to be the most stable, minimizing steric hindrance.[4][5]

¹H NMR Spectroscopy: Predicted Chemical Shifts and Multiplicities

(Reference Solvent: CDCl₃, 7.26 ppm)

| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-a (tert-Butyl) | ~1.47 | Singlet (s) | 9H | Magnetically equivalent methyl protons on the sterically bulky Boc group. |

| H-b (Piperidine, ax) | ~1.30 - 1.45 | Multiplet (m) | 2H | Axial protons shielded by the ring structure. |

| H-c (Piperidine, eq) | ~2.05 - 2.15 | Multiplet (m) | 2H | Equatorial protons, deshielded relative to axial counterparts. |

| H-d (Piperidine, ax) | ~2.95 - 3.10 | Multiplet (m) | 2H | Protons adjacent to the Boc-protected nitrogen, deshielded by the electron-withdrawing carbamate. |

| H-e (Piperidine, eq) | ~4.00 - 4.15 | Multiplet (m) | 2H | Equatorial protons adjacent to the nitrogen, strongly deshielded. |

| H-f (Piperidine, CH) | ~3.50 - 3.65 | Multiplet (m) | 1H | Methine proton at the C4 position, deshielded by two adjacent nitrogen atoms. |

| H-g (NH) | ~3.80 (broad) | Singlet (br s) | 1H | Secondary amine proton; chemical shift is variable and peak may be broad due to exchange. |

| H-h (Aromatic) | ~6.50 - 6.60 | Doublet (d) | 2H | Protons ortho to the electron-donating amino group. |

| H-i (Aromatic) | ~7.25 - 7.35 | Doublet (d) | 2H | Protons ortho to the electron-withdrawing bromine atom, deshielded. |

¹³C NMR Spectroscopy: Predicted Chemical Shifts

(Reference Solvent: CDCl₃, 77.16 ppm)

| Assignment | Predicted Shift (δ, ppm) | Rationale |

| C-1 (tert-Butyl, CH₃) | ~28.5 | Equivalent methyl carbons of the Boc group. |

| C-2 (Piperidine, CH₂) | ~32.5 | Aliphatic carbons adjacent to the C4 methine. |

| C-3 (Piperidine, CH₂) | ~43.0 | Carbons adjacent to the Boc-protected nitrogen. |

| C-4 (Piperidine, CH) | ~50.0 | Methine carbon attached to the secondary amine. |

| C-5 (tert-Butyl, Quat. C) | ~79.5 | Quaternary carbon of the Boc group, deshielded by oxygen. |

| C-6 (Aromatic, C-Br) | ~110.0 | Carbon directly attached to bromine. |

| C-7 (Aromatic, CH) | ~115.5 | Aromatic carbons ortho to the amino group. |

| C-8 (Aromatic, CH) | ~132.0 | Aromatic carbons meta to the amino group (and ortho to bromine). |

| C-9 (Aromatic, C-N) | ~146.5 | Aromatic carbon attached to the amino group. |

| C-10 (Carbonyl, C=O) | ~155.0 | Carbamate carbonyl carbon, characteristic downfield shift. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire with a spectral width of 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Average 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire with a spectral width of 240 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set a relaxation delay of 2-5 seconds.

-

Average 1024 or more scans to achieve adequate signal intensity.

-

Chapter 4: Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for confirming the presence of the molecule's key functional groups by identifying their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3350 - 3400 | N-H Stretch | Secondary Amine | A sharp, single peak characteristic of a secondary amine. |

| 2850 - 2980 | C-H Stretch | Aliphatic (sp³) | Vibrations from the piperidine ring and tert-butyl group. |

| ~1690 | C=O Stretch | Carbamate | A very strong, sharp absorption due to the carbamate carbonyl, a defining feature.[6] |

| ~1590 | C=C Stretch | Aromatic Ring | Characteristic stretching of the benzene ring. |

| 1160 - 1250 | C-O Stretch | Ester/Carbamate | Strong stretching from the C-O bond of the carbamate. |

| 1220 - 1300 | C-N Stretch | Amine/Carbamate | Stretching vibrations from the various C-N bonds. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small, solvent-free amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Acquisition:

-

Ensure firm contact between the sample and the crystal using the pressure clamp.

-

Collect a background spectrum of the clean, empty crystal.

-

Collect the sample spectrum over a range of 4000-600 cm⁻¹.

-

Average 16-32 scans at a resolution of 4 cm⁻¹.

-

The resulting spectrum should be automatically background-corrected.

-

Conclusion

The structural elucidation of tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate is achieved through a systematic and integrated analytical approach. High-resolution mass spectrometry confirms the molecular formula C₁₆H₂₃BrN₂O₂ via exact mass measurement and the characteristic M/M+2 isotopic pattern of bromine. ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the proton and carbon skeleton, confirming the connectivity of the Boc-piperidine and 4-bromoaniline moieties. Finally, IR spectroscopy validates the presence of critical functional groups, notably the secondary amine (N-H) and the carbamate carbonyl (C=O). The convergence of these orthogonal datasets provides a self-validating and definitive confirmation of the compound's structure, meeting the rigorous standards required for research and drug development.

References

-

Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate - ResearchGate. Available at: [Link]

-

tert-Butyl 4-formylpiperidine-1-carboxylate | C11H19NO3 | CID 1514430 - PubChem. Available at: [Link]

-

Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate - PubChemLite. Available at: [Link]

-

4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid - PubChemLite. Available at: [Link]

-

tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | C16H23BrN2O2 | CID 11210451 - PubChem. Available at: [Link]

-

tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem. Available at: [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - Atlantis Press. Available at: [Link]

-

TERT-BUTYL 3-(4-AMINOPHENYL)PIPERIDINE-1-CARBOXYLATE, (S)- - gsrs. Available at: [Link]

-

ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2) - Policija.si. Available at: [Link]

-

tert-Butyl 4-bromopiperidine-1-carboxylate | C10H18BrNO2 | CID 15541517 - PubChem. Available at: [Link]

-

Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution - RSC Publishing. Available at: [Link]

-

An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine - Journal of the American Chemical Society. Available at: [Link]

-

Bromination of Deactivated Aromatics: A Simple and Efficient Method - The Journal of Organic Chemistry. Available at: [Link]

-

Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography - ResearchGate. Available at: [Link]

-

Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts. Available at: [Link]

-

Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate - White Rose eTheses Online. Available at: [Link]

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - NIH. Available at: [Link]

-

Organic Chemistry NMR Structure Elucidation 4-Bromobutanenitrile - YouTube. Available at: [Link]

-

Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal. Available at: [Link]

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Publishing. Available at: [Link]

-

(PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - ResearchGate. Available at: [Link]

Sources

- 1. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | C16H23BrN2O2 | CID 11210451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. PubChemLite - Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate (C16H23BrN2O2) [pubchemlite.lcsb.uni.lu]

- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

Synthesis pathway for tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate

Technical Whitepaper: Synthesis of tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate

Document Control:

-

Type: Technical Synthesis Guide

-

Status: Validated Protocol

Executive Summary

This guide details the optimized synthesis of tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate . This molecule is a critical intermediate in medicinal chemistry, serving as a scaffold for PROTAC linkers and kinase inhibitors. The secondary amine motif allows for further functionalization, while the bromine handle enables downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

The selected pathway utilizes a One-Pot Reductive Amination protocol employing Sodium Triacetoxyborohydride (STAB).[1] This method is superior to traditional cyanoborohydride routes due to enhanced safety (non-toxic byproducts), mild conditions, and high chemoselectivity for aldehydes/ketones in the presence of reducible functional groups.

Retrosynthetic Analysis

To maximize yield and minimize steps, the synthesis is designed around the disconnection of the C-N bond between the piperidine ring and the aniline nitrogen.

Strategic Logic:

-

Disconnection: The C4-N bond is cleaved, revealing an aniline nucleophile and a piperidone electrophile.

-

Protection: The piperidine nitrogen is pre-protected with a Boc group (tert-butoxycarbonyl) to prevent polymerization and ensure regioselectivity at the 4-position.

-

Reagents: 4-Bromoaniline is chosen as the nucleophile. Its electron-withdrawing bromine substituent slightly reduces nucleophilicity, requiring an acid catalyst (AcOH) to facilitate imine formation.

Figure 1: Retrosynthetic disconnection strategy isolating the key reductive amination step.

Core Synthesis Protocol

Methodology: Direct Reductive Amination (Abdel-Magid Protocol) Reaction Type: One-Pot / Two-Step (In situ)

Reagent Table

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6] | Density (g/mL) | Role |

| N-Boc-4-piperidone | 199.25 | 1.0 | N/A (Solid) | Electrophile |

| 4-Bromoaniline | 172.02 | 1.0 - 1.1 | N/A (Solid) | Nucleophile |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | N/A (Solid) | Reducing Agent |

| Acetic Acid (AcOH) | 60.05 | 1.0 - 2.0 | 1.05 | Catalyst |

| 1,2-Dichloroethane (DCE) | 98.96 | Solvent | 1.25 | Solvent |

Critical Note: DCE is the preferred solvent for STAB reductions due to solubility profiles. DCM (Dichloromethane) is a viable alternative if DCE is unavailable, though reaction rates may be slightly slower.

Step-by-Step Procedure

Step 1: Imine Formation (In Situ)

-

Charge a dry round-bottom flask with N-Boc-4-piperidone (1.0 equiv) and 4-Bromoaniline (1.0 equiv).

-

Add 1,2-Dichloroethane (DCE) to achieve a concentration of ~0.2 M.

-

Add Glacial Acetic Acid (1.0–2.0 equiv).

-

Scientific Rationale: The acid protonates the carbonyl oxygen, making it more electrophilic and facilitating the attack of the weak aniline nucleophile.

-

-

Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen atmosphere.

-

Checkpoint: The solution may darken or become slightly cloudy as the imine/hemiaminal equilibrium is established.

-

Step 2: Reduction 5. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in 3 portions over 15 minutes.

- Safety: Mild exotherm and gas evolution (H2) may occur. Do not seal the vessel tightly; use a bubbler.

- Stir the reaction mixture at RT for 12–16 hours (Overnight).

Step 3: Workup 7. Quench the reaction by slowly adding Saturated Aqueous NaHCO3 until pH ~8.

- Purpose: Neutralizes the acetic acid and decomposes remaining boron complexes.

- Extract the aqueous layer with DCM (3 x volumes).

- Combine organic layers and wash with Brine .

- Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

Step 4: Purification 11. Purify the crude residue via Flash Column Chromatography.

- Stationary Phase: Silica Gel (230-400 mesh).

- Mobile Phase: Hexanes : Ethyl Acetate (Gradient 90:10 to 70:30).

- Observation: The product is typically a white to off-white solid.

Mechanistic Pathway

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through an equilibrium between the ketone and the carbinolamine, which dehydrates to the iminium ion. STAB selectively reduces the iminium ion faster than the ketone.[1]

Figure 2: Mechanistic flow. Note that STAB reduces the Iminium Ion significantly faster than the starting Ketone, ensuring high selectivity.

Quality Control & Characterization

To validate the synthesis, the following analytical signatures must be confirmed:

-

1H NMR (DMSO-d6 or CDCl3):

-

δ ~1.45 ppm (s, 9H): Boc-group protons (strong singlet).

-

δ ~3.40 - 3.60 ppm (m, 1H): The methine proton (CH-NH) at the piperidine 4-position. This shift confirms the reduction of the C=N bond to C-N.

-

δ ~4.00 ppm (br s, 2H): Piperidine ring protons adjacent to Nitrogen.

-

δ ~6.5 - 7.3 ppm (m, 4H): Aromatic protons (AA'BB' system typical of para-substituted benzenes).

-

-

Mass Spectrometry (LC-MS):

-

Look for the parent ion [M+H]+ .

-

Isotope Pattern: A characteristic 1:1 doublet ratio for the molecular ion (M and M+2) confirms the presence of Bromine .

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Insufficient acid catalyst | Increase AcOH to 2.0 equiv to drive iminium formation. |

| Side Product: Alcohol | Reduction of ketone before imine forms | Ensure Amine and Ketone stir with Acid for 30 mins before adding STAB. |

| Starting Material Remains | Wet solvent | STAB hydrolyzes in water. Use dry DCE/DCM and fresh reagent. |

| Sticky/Gummy Product | Boron complex retention | Increase the duration of the NaHCO3 quench stir (30+ mins) to break up complexes. |

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][4][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[7][8][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[7][8]

-

Gribble, G. W. (1998). Sodium triacetoxyborohydride.[1][2][4][7][8][9] Encyclopedia of Reagents for Organic Synthesis.

-

Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[7] Journal of the American Chemical Society, 93(12), 2897-2904. (Comparative Reference for Cyanoborohydride toxicity).

Sources

- 1. Sodium triacetoxyborohydride [organic-chemistry.org]

- 2. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. atlantis-press.com [atlantis-press.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Strategic Selection & Control of Starting Materials for Ibrutinib Synthesis

[1]

Executive Summary: The Covalent Architecture

Ibrutinib is a first-in-class Bruton’s Tyrosine Kinase (BTK) inhibitor that functions via a targeted covalent interaction with Cysteine-481 in the ATP-binding pocket.[1] For the process chemist, this mechanism dictates the synthetic strategy: the molecule is constructed from a rigid biaryl core linked to a chiral piperidine scaffold, culminating in the installation of a reactive Michael acceptor (acrylamide) warhead.[1]

The quality of the final drug substance (DS) is inextricably linked to the purity and stereochemistry of three Regulatory Starting Materials (RSMs). This guide dissects these materials, analyzing their critical quality attributes (CQAs) and their impact on the downstream process.

Retrosynthetic Logic & Strategy

To maximize yield and minimize genotoxic impurities (GTIs), the synthesis is best viewed through a convergent lens.[1] We disconnect Ibrutinib into three distinct modules:

-

The Heterocyclic Core: 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[1][2]

-

The Chiral Linker: (S)-1-Boc-3-hydroxypiperidine (Note: Stereochemical inversion occurs during coupling).[1]

-

The Aryl Extension: 4-Phenoxyphenylboronic acid.[1]

Visualization: Retrosynthetic Disconnection Map

Caption: Convergent disconnection of Ibrutinib showing the three primary Regulatory Starting Materials (RSMs).

Deep Dive: Critical Starting Materials

RSM 1: The Heterocycle Core

Compound: 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS: 151266-23-8[1]

While the un-iodinated parent (1H-pyrazolo[3,4-d]pyrimidin-4-amine) is cheaper, the 3-iodo derivative is the preferred RSM for scalable routes.[1] Pre-installation of the iodine allows for a cleaner Suzuki coupling later in the sequence, avoiding the harsh iodination conditions (NIS/DMF at 80°C) that can degrade the sensitive chiral linker if performed post-coupling.[1]

| Parameter | Specification Target | Rationale |

| Purity (HPLC) | > 98.5% | Minimizes formation of des-iodo impurities which are difficult to purge.[1] |

| Appearance | Off-white to yellow solid | Dark color indicates oxidation of the amine or iodine liberation. |

| Water Content | < 0.5% w/w | Water interferes with the efficiency of the subsequent Mitsunobu reaction.[1] |

RSM 2: The Chiral Linker

Compound: (S)-1-Boc-3-hydroxypiperidine CAS: 143900-44-1[1]

The Stereochemical Pivot: Ibrutinib possesses the (R)-configuration at the piperidine C3 position.[1] However, the coupling reaction (Mitsunobu) proceeds via an SN2 mechanism, causing Walden inversion .[1] Therefore, we must start with the (S)-enantiomer .[1]

-

Critical Impurity: The (R)-enantiomer of the starting material.[1][3]

-

Impact: If the starting material contains 1% (R)-isomer, the final API will contain 1% (S)-Ibrutinib (a potent impurity).[1] Enantiomeric Excess (ee) must be >99.5%.[1]

RSM 3: The Aryl Coupler

Compound: 4-Phenoxyphenylboronic acid CAS: 51067-38-0[1]

Used in the Suzuki-Miyaura cross-coupling to attach the biphenyl ether moiety.

The "Dirty" Reagent: Acryloyl Chloride

CAS: 814-68-6[1]

The final step involves installing the warhead using acryloyl chloride.[1] This is the most volatile and risk-prone step in the synthesis.[1]

The Hidden Impurity: Commercial acryloyl chloride often degrades into 3-chloropropionyl chloride (via HCl addition).[1]

Experimental Protocol: The Critical Mitsunobu Coupling

Note: This protocol describes the coupling of RSM 1 and RSM 2, the step most prone to variability.

Objective: C-N Bond formation with stereochemical inversion.

Reagents:

-

3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq)[1]

-

Triphenylphosphine (PPh3) (1.5 - 2.0 eq)[1]

-

Diisopropyl azodicarboxylate (DIAD) (1.5 - 2.0 eq)[1]

-

Solvent: Tetrahydrofuran (THF) (anhydrous)[1]

Workflow:

-

Charge: Load the pyrazolo-pyrimidine core, (S)-linker, and PPh3 into the reactor under Nitrogen.

-

Solvation: Add anhydrous THF (10-15 volumes). Stir to form a suspension.

-

Activation (Exothermic): Cool the mixture to 0–5°C. Add DIAD dropwise over 60 minutes.

-

Why? Rapid addition generates excessive heat, promoting the formation of hydrazine by-products and reducing stereoselectivity.[1]

-

-

Reaction: Allow to warm to 20–25°C. Monitor by HPLC. Reaction typically requires 3–12 hours.[1]

-

Quench: Quench with water/brine.

-

Purification: The major challenge is removing Triphenylphosphine oxide (TPPO).

-

Technique: Trituration with hot MTBE or precipitation from IPA/Water is often required before chromatography.

-

Visualization: Process Flow Logic

Caption: Critical process flow for the Mitsunobu coupling step.

References

-

Honigberg, L. A., et al. (2010).[1] "The selective BTK inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy."[1] Proceedings of the National Academy of Sciences. Link[1]

-

Pharmacyclics Inc. (2014).[1][4] "Process for the preparation of Ibrutinib." World Intellectual Property Organization (WO2014022390).[1] Link

-

Li, X., et al. (2015).[1][5] "Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone...". Journal of Medicinal Chemistry. Link[1]

-

Marek, A., et al. (2021).[1][6] "Synthesis of [13C6]-Ibrutinib." Journal of Labelled Compounds and Radiopharmaceuticals. Link[1]

-

ChemicalBook. "3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Product Properties." Link

Sources

- 1. CN103965201A - Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib - Google Patents [patents.google.com]

- 2. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 151266-23-8 [chemicalbook.com]

- 3. Preparation method of Ibrutinib drug impurity - Eureka | Patsnap [eureka.patsnap.com]

- 4. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]

- 5. medkoo.com [medkoo.com]

- 6. researchgate.net [researchgate.net]

The 4-Anilinopiperidine Scaffold: A Comprehensive Technical Guide to tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate and its Analogs

Abstract

The tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate core structure represents a cornerstone in modern medicinal chemistry. This technical guide provides an in-depth exploration of this privileged scaffold, its derivatives, and analogs for researchers, scientists, and drug development professionals. We will delve into the synthetic nuances, with a particular focus on the pivotal Buchwald-Hartwig amination, and discuss comprehensive characterization methodologies. Furthermore, this guide will illuminate the critical role of this scaffold in the development of targeted therapeutics, including kinase inhibitors, and address its regulated status due to its use as a precursor in the synthesis of controlled substances.

The Strategic Importance of the 4-Anilinopiperidine Scaffold

The 4-anilinopiperidine motif is a highly valued scaffold in drug discovery, primarily due to its versatile structural features that allow for three-dimensional exploration of chemical space.[1] The piperidine ring offers a conformationally constrained, yet adaptable, framework that can orient substituents towards key interactions with biological targets.[1] The aniline moiety provides a vector for substitution, enabling the modulation of electronic and steric properties to fine-tune binding affinity and selectivity. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances the solubility and reactivity of the molecule during synthesis, making it a key intermediate for the elaboration into more complex drug candidates.[2]

This scaffold is a key component in a wide array of clinically approved drugs and investigational agents, particularly in the fields of oncology and immunology. Its ability to serve as a hinge-binding motif in many kinase inhibitors underscores its significance. However, it is also crucial to acknowledge that derivatives of 4-anilinopiperidine are precursors in the synthesis of fentanyl and its analogs, leading to strict regulatory control over these compounds.[3][4]

Synthesis of tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate: A Detailed Protocol

The construction of the C-N bond between the piperidine and the aryl group is the critical step in the synthesis of the title compound. The Buchwald-Hartwig amination is the most efficient and widely used method for this transformation.[5]

The Buchwald-Hartwig Amination: Mechanism and Rationale

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[5] The catalytic cycle, a cornerstone of modern organic synthesis, involves three key steps:

-

Oxidative Addition: A Pd(0) catalyst inserts into the aryl-bromide bond of 4-bromoaniline, forming a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine (tert-butyl 4-aminopiperidine-1-carboxylate) coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.

The choice of ligand for the palladium catalyst is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands, such as BINAP or Xantphos, are often employed to facilitate the reductive elimination step and prevent side reactions. The base, typically a strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate, is essential for the deprotonation of the amine.

Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

This protocol is a representative procedure for the synthesis of tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate.

Materials:

-

tert-Butyl 4-aminopiperidine-1-carboxylate

-

1-Bromo-4-iodobenzene (or 1,4-dibromobenzene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene (anhydrous)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq.), 1-bromo-4-iodobenzene (1.1 eq.), cesium carbonate (2.0 eq.), palladium(II) acetate (0.05 eq.), and BINAP (0.08 eq.).[6]

-

Add anhydrous toluene (10 volumes relative to the amine).

-

Degas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes.

-

Heat the reaction mixture to 110 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Wash the celite pad with additional toluene.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate as a solid.

Characterization of tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₆H₂₃BrN₂O₂ |

| Molecular Weight | 355.27 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Typically in the range of 140-150 °C |

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.47 ppm), the piperidine ring protons (multiplets between 1.2 and 4.0 ppm), the aniline N-H proton (a broad singlet), and the aromatic protons of the bromophenyl ring (two doublets in the aromatic region, ~6.5-7.3 ppm).

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display signals for the tert-butyl group (~28.4 ppm for the methyl carbons and ~79.5 ppm for the quaternary carbon), the piperidine ring carbons (~32, 42, and 50 ppm), and the aromatic carbons (~114, 116, 132, and 146 ppm).

-

Mass Spectrometry (ESI+): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with the [M+H]⁺ ion at m/z 355 and 357 in approximately a 1:1 ratio.

-

Infrared (IR) Spectroscopy (ATR): The IR spectrum will exhibit characteristic absorption bands for the N-H stretch (~3300-3400 cm⁻¹), C-H stretches (aliphatic and aromatic, ~2850-3100 cm⁻¹), the C=O stretch of the carbamate (~1680-1700 cm⁻¹), and C-N and C-Br stretches in the fingerprint region.

Structure-Activity Relationship (SAR) and Analogs in Drug Discovery

The tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate scaffold is a versatile starting point for generating libraries of compounds for biological screening.

Kinase Inhibitors

A significant application of this scaffold is in the development of kinase inhibitors. The 4-anilinopiperidine core can effectively mimic the hinge-binding motif of ATP, allowing for potent and selective inhibition of various kinases.

SAR Insights:

-

Substitutions on the Phenyl Ring: The bromine atom at the 4-position can be replaced with other functional groups to modulate activity and selectivity. Small, electron-withdrawing groups can enhance potency against certain kinases.

-

Piperidine Ring Modifications: Substitution on the piperidine ring can improve pharmacokinetic properties and introduce additional interactions with the target protein.

-

Deprotection and Derivatization of the Piperidine Nitrogen: Removal of the Boc group allows for the introduction of various substituents, which can be tailored to target specific regions of the kinase active site.

Diagram: Derivatization of the 4-Anilinopiperidine Scaffold

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 3. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]

- 4. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organic-synthesis.com [organic-synthesis.com]

tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate as a building block in medicinal chemistry

The following technical guide is structured to serve as a high-level operational manual for medicinal chemists. It prioritizes strategic application, robust synthetic protocols, and regulatory awareness.[1]

The "Bifunctional Pivot" in Divergent Library Synthesis

Executive Summary: The Strategic Value

In the architecture of small molecule drug discovery, tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate (hereafter referred to as Intermediate-Br ) is not merely a reagent; it is a bifunctional pivot scaffold .[1][2]

Unlike its non-halogenated analog (1-Boc-4-anilinopiperidine), which is a controlled precursor for fentanyl-class opioids, Intermediate-Br offers a distinct, chemically versatile handle (the aryl bromide) that enables Late-Stage Functionalization (LSF) .[1][2] It serves as a critical junction point for two major pharmacophore classes:

-

Kinase Inhibitors: The 4-amino-phenyl moiety mimics the ATP-binding hinge interaction.[1][2]

-

GPCR Ligands: The piperidine nitrogen (post-deprotection) serves as the basic center for aspartate salt-bridging in receptors like CCR5, MCHr1, and SST.[2]

This guide details the synthesis, quality control, and divergent application of this building block.

Synthesis Protocol: Reductive Amination

Rationale: While Buchwald-Hartwig coupling can synthesize this bond, reductive amination is preferred for its operational simplicity, cost-effectiveness, and avoidance of heavy metal contamination in early steps.[1][2]

Optimized Protocol (Self-Validating)

Objective: Synthesis of Intermediate-Br on a 10g scale. Reaction Type: Indirect Reductive Amination (Stepwise).[1][2]

Reagents & Stoichiometry:

| Component | Equiv. | Role |

| N-Boc-4-piperidone | 1.0 | Electrophile (Ketone) |

| 4-Bromoaniline | 1.05 | Nucleophile (Amine) |

| Sodium Triacetoxyborohydride (STAB) | 1.5 | Mild Reducing Agent |

| Acetic Acid (AcOH) | 1-2 | Catalyst (pH adjustment) |

| 1,2-Dichloroethane (DCE) | Solvent | 0.2 M Concentration |

Step-by-Step Workflow:

-

Imine Formation (The "Equilibrium Check"):

-

Dissolve N-Boc-4-piperidone (1.0 eq) and 4-bromoaniline (1.05 eq) in DCE.

-

Add AcOH (2.0 eq). Stir at Room Temperature (RT) for 2–4 hours.

-

Validation Point: Monitor by TLC or LCMS.[1][2] You must see the disappearance of the ketone and formation of the imine (M+H shift).[1][2] Do not proceed to reduction until imine formation is >90%.

-

-

Reduction (The "Hydride Transfer"):

-

Cool the mixture to 0°C.

-

Add STAB (1.5 eq) portion-wise to control exotherm.

-

Allow to warm to RT and stir overnight (12h).

-

Mechanistic Insight: STAB is preferred over NaBH₄ because it is less basic and selectively reduces the imine over the ketone, minimizing the formation of the 4-hydroxypiperidine byproduct.

-

-

Workup & Isolation:

-

Purification:

Visual Workflow: Synthesis Pathway

Caption: Stepwise reductive amination workflow ensuring imine selectivity before hydride delivery.

Divergent Library Synthesis: The "Pivot" Strategy

The power of Intermediate-Br lies in its ability to facilitate Divergent Synthesis .[1][2] The chemist can choose which "end" of the molecule to elaborate first based on the SAR (Structure-Activity Relationship) priority.[1][2]

Path A: The "Head-First" Approach (Aryl Coupling)

Best for: Rapid screening of aromatic tail groups (e.g., biaryl systems for kinase inhibitors).[1][2]

-

Reaction: Suzuki-Miyaura Coupling on the Aryl Bromide.

-

Conditions: Aryl-Boronic Acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O.[1][2]

-

Advantage: The Boc group remains intact, protecting the piperidine nitrogen from participating in the Pd-cycle or side reactions.[1][2]

Path B: The "Tail-First" Approach (Amine Deprotection)

Best for: Optimizing the solubility/PK properties via the piperidine nitrogen (e.g., amide coupling, reductive amination).[2]

-

Reaction: Acidic Deprotection (TFA/DCM or HCl/Dioxane).[1][2]

-

Result: Yields the secondary amine (piperidine) as a salt.

-

Next Step: Urea formation, sulfocylation, or alkylation.[1][2]

Visual Strategy Map: Divergent Functionalization

Caption: Strategic divergence allowing independent optimization of the aryl "Head" or piperidine "Tail".

Quality Control & Characterization

To ensure the integrity of the building block before library synthesis, verify the following parameters.

| Method | Expected Characteristic | Diagnostic Signal |

| 1H NMR (DMSO-d6) | Boc-Group: Singlet, ~1.40 ppm (9H) | Confirm integration vs aromatic protons.[1][2] |

| Aniline NH: Doublet, ~5.8-6.0 ppm | Exchangeable with D₂O.[1][2] | |

| Aryl Protons: AA'BB' System | Characteristic "roofing" effect of para-substitution.[1][2] | |

| LCMS | Purity: >98% (UV 254nm) | Mass: [M+H]+ = 355/357 (1:1 Br isotope pattern).[1][2] |

| TLC | Rf ~ 0.4 (30% EtOAc/Hex) | Stains well with Ninhydrin (faint) or UV active.[1][2] |

Troubleshooting Note:

-

Fix: Increase time for Step 1 or add molecular sieves to drive equilibrium.

Regulatory & Safety Note (Critical)

Distinction from Controlled Substances:

-

Intermediate-Br (CAS 443998-65-0): Contains a bromine atom.[1][2] Generally not a DEA List 1 chemical.[1][2]

-

1-Boc-4-AP (CAS 125541-22-2): The non-brominated analog.[1][2] This is a DEA List 1 Precursor (fentanyl backbone).[1][2]

Guidance: While Intermediate-Br is chemically distinct, its structural similarity necessitates rigorous inventory tracking.[1][2] Ensure it is stored in a secure chemical cabinet and usage is logged to prevent confusion with regulated analogs.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1][2][3] Link[1][2]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 11210451, tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate."[1][2] PubChem, 2023.[1][2] Link[1][2]

-

Drug Enforcement Administration. "Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical."[1][2][4][5] Federal Register, 2022.[1][2] Link

Sources

- 1. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | C16H23BrN2O2 | CID 11210451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 5. Federal Register :: Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical [federalregister.gov]

Chemical reactivity profile of N-Boc-4-(4-bromoanilino)piperidine

An In-Depth Technical Guide to the Chemical Reactivity Profile of N-Boc-4-(4-bromoanilino)piperidine

Abstract

N-Boc-4-(4-bromoanilino)piperidine is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its structure is strategically designed for sequential and selective functionalization, featuring four key points of reactivity: the versatile aryl bromide, the acid-labile N-Boc protecting group, the secondary anilino nitrogen, and the piperidine ring scaffold itself. This guide provides an in-depth exploration of the compound's chemical reactivity, offering a framework for its strategic application in the synthesis of complex molecular architectures. We will dissect the principal transformations, including palladium-catalyzed cross-coupling reactions at the C-Br bond, the deprotection and subsequent elaboration of the piperidine nitrogen, and the inherent reactivity of the anilino moiety. Each section is grounded in mechanistic principles, providing field-proven experimental protocols and explaining the causality behind the selection of reagents and conditions.

Introduction: A Scaffold of Strategic Importance

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] N-Boc-4-(4-bromoanilino)piperidine emerges as a particularly valuable intermediate by combining this privileged core with two orthogonally reactive functional groups.

The molecule's design allows for a modular approach to library synthesis, a cornerstone of modern drug discovery. The key reactive centers are:

-

The Aryl Bromide: This is the primary handle for diversification, readily participating in a wide array of palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

-

The N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group provides robust protection for the piperidine nitrogen under a variety of conditions (e.g., basic, nucleophilic, reductive) but can be cleanly removed under acidic conditions.[3][4] This acid-lability allows for late-stage functionalization of the piperidine nitrogen.

-

The Anilino N-H: The secondary amine linker offers a potential site for substitution, although its reactivity is tempered by the electronic influence of the aromatic ring.

-

The Piperidine Ring: The saturated heterocyclic core provides a three-dimensional scaffold that can be crucial for orienting pharmacophoric elements for optimal target engagement.

This guide will systematically explore the chemistry of each of these sites, providing researchers with the technical insights required to harness the full synthetic potential of this versatile building block.

Synthesis: Reductive Amination Pathway

The most common and efficient synthesis of N-Boc-4-(4-bromoanilino)piperidine is achieved through a one-pot reductive amination between N-Boc-4-piperidone and 4-bromoaniline. This method is favored for its operational simplicity and high yields.

The choice of reducing agent is critical for the success of this transformation. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the preferred reagent. Unlike stronger hydrides like sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder, more selective agent that does not readily reduce the ketone starting material in the absence of the iminium ion intermediate. This selectivity minimizes the formation of the corresponding alcohol byproduct. The reaction proceeds via the formation of an intermediate iminium ion, which is then rapidly reduced by the hydride to furnish the desired secondary amine.[5]

Caption: Workflow for the synthesis of N-Boc-4-(4-bromoanilino)piperidine.

Experimental Protocol: Synthesis via Reductive Amination

-

Setup: To a round-bottom flask, add N-Boc-4-piperidone (1.0 eq) and 4-bromoaniline (1.05 eq).

-

Solvation: Dissolve the solids in an appropriate volume of dichloromethane (DCM).

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the solution portion-wise over 15 minutes. The reaction is typically stirred at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 12-18 hours).

-

Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or 1N NaOH.[5] Stir vigorously for 30 minutes.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final product.[5]

Reactivity at the Aryl Bromide: The Gateway to Diversity

The C(sp²)-Br bond is the molecule's primary locus for diversification, serving as an electrophilic partner in numerous palladium-catalyzed cross-coupling reactions. This enables the introduction of a vast array of aryl, heteroaryl, alkyl, and amino substituents.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species (boronic acid or boronic ester).[6] The reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids.[7]

The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond.

-

Transmetalation: The organic group is transferred from the boron atom to the palladium center.

-

Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), combine N-Boc-4-(4-bromoanilino)piperidine (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Catalyst/Ligand: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

-

Solvent: Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.

-

Reaction: Heat the mixture to the required temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | Toluene/EtOH/H₂O | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | Dioxane/H₂O | 80-92 |

| 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | Dioxane/H₂O | 75-88 |

| Methylboronic acid | SPhos Pd G3 (2%) | K₃PO₄ | Toluene/H₂O | 60-75 |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine.[8] This transformation is central to pharmaceutical synthesis, as the N-aryl piperazine and related motifs are prevalent in a vast number of biologically active molecules.[9][10]

The success of this reaction is highly dependent on the choice of phosphine ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.[11]

-

For primary amines and less hindered secondary amines: Bidentate ligands like Xantphos or BINAP are often effective.

-

For more sterically hindered secondary amines: Bulky, electron-rich monophosphine ligands (Buchwald ligands) such as RuPhos or SPhos are generally superior.[12]

A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine coupling partner.

Experimental Protocol: Buchwald-Hartwig Amination

-

Setup: In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 eq), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq) to a reaction vessel.

-

Addition: Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane), followed by the amine coupling partner (1.2 eq).

-

Reaction: Seal the vessel and heat to the target temperature (typically 80-110 °C) with stirring. Monitor the reaction for completion.

-

Workup: Cool the reaction mixture, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues.

-

Extraction: Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Table 2: Ligand Selection for Buchwald-Hartwig Amination

| Amine Partner | Catalyst System | Base | Typical Yield (%) | Rationale |

|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 88-96 | Xantphos is effective for cyclic secondary amines. |

| Aniline | G3-XPhos / XPhos | NaOtBu | 90-98 | Bulky ligands facilitate coupling with anilines. |

| Benzylamine | Pd(OAc)₂ / RuPhos | LHMDS | 85-95 | RuPhos is a robust ligand for primary amines. |

| N-Boc-piperazine | Pd₂(dba)₃ / BINAP | NaOtBu | 80-92 | BINAP offers good performance for this common scaffold.[12] |

Reactivity at the Piperidine Nitrogen: The N-Boc Switch

The N-Boc group serves as a reliable protecting group, stable to the basic and often heated conditions of cross-coupling reactions.[4] Its true utility lies in its clean, acid-catalyzed removal, which unmasks the piperidine nitrogen for further functionalization.

Deprotection of the Boc Group

The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the carbamate to release the free amine, carbon dioxide, and a stable tert-butyl cation. Strong acids like trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane or methanol are commonly employed.[3]

Caption: General workflow for N-Boc deprotection and subsequent functionalization.

Experimental Protocol: N-Boc Deprotection with TFA

-

Setup: Dissolve the N-Boc protected substrate (1.0 eq) in dichloromethane (DCM).

-

Acid Addition: Cool the solution in an ice bath (0 °C) and add trifluoroacetic acid (TFA) (5-10 eq) dropwise.

-

Reaction: Remove the ice bath and stir the reaction at room temperature for 1-4 hours, monitoring by TLC/LC-MS.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Neutralization: Redissolve the residue in DCM and neutralize by washing with a saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM.

-

Isolation: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine. The product is often pure enough for the next step without further purification.

Summary: A Strategy of Orthogonal Reactivity

The true power of N-Boc-4-(4-bromoanilino)piperidine lies in the orthogonal nature of its reactive sites. A synthetic chemist can selectively address the aryl bromide first, leveraging the robust stability of the N-Boc group, and then deprotect to reveal the piperidine nitrogen for a subsequent, distinct transformation. This strategic, multi-step approach is fundamental to building molecular complexity efficiently.

Caption: A strategic synthetic pathway utilizing the orthogonal reactivity.

This deliberate, stepwise functionalization allows for the controlled and predictable synthesis of complex piperidine-containing molecules, making N-Boc-4-(4-bromoanilino)piperidine an indispensable tool for researchers, scientists, and drug development professionals.

References

- Synthesis method of N-boc-4-hydroxypiperidine. (2015).

- Method for synthesizing 1-boc-4-aminopiperidine. (2015).

- Method for preparing 4-Boc-aminopiperidine. (2018).

- ChemicalBook. (2022). Synthesis of N-Boc 4-piperidone.

- Benchchem. N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine.

- Unlocking Complex Molecules: The Power of N-Boc-4-piperidone in Organic Synthesis. (2026).

- PubMed. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence.

- Benchchem. A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.

- ChemicalBook. 1-BOC-4-(4-BROMO-PHENYLAMINO)-PIPERIDINE synthesis.

- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Prepar

- Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett.

- Benchchem. Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis.

- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.

- ResearchGate. Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19).

- NIH. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.

- PMC.

- Sigma-Aldrich. N-Boc-piperidine 98 75844-69-8.

- PubChem. 4-(N-Boc-amino)piperidine.

- Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionaliz

- PMC. (2024).

- PubMed Central. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.

- Benchchem.

- ResearchGate. (2025).

- ResearchGate. (2025).

- White Rose eTheses Online.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- ResearchGate. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.

- Semantic Scholar. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.

- MDPI. (2023). Suzuki–Miyaura Reactions of (4-bromophenyl)

- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.

- Wikipedia.

- DSpace@MIT. (2016).

- Sciforum. (2023). Suzuki-Miyaura cross-coupling for synthesis of key intermediates of ketoprofen and bifonazole analogues.

- Chemistry LibreTexts. (2023).

- PMC - NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-BOC-4-(4-BROMO-PHENYLAMINO)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. Sciforum : Event management platform [sciforum.net]

- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: High-Fidelity Synthesis of N-Arylpiperidines via Buchwald-Hartwig Amination

Executive Summary

The N-arylpiperidine moiety is a privileged pharmacophore in medicinal chemistry, appearing ubiquitously in antipsychotics (e.g., Aripiprazole), antihistamines, and kinase inhibitors. While nucleophilic aromatic substitution (SNAr) is limited to electron-deficient arenes, Palladium-catalyzed Buchwald-Hartwig amination offers a universal solution for coupling piperidines with aryl halides regardless of electronic bias.

This guide provides a robust, field-validated framework for synthesizing N-arylpiperidines. Unlike generic protocols, we focus on the RuPhos and BrettPhos ligand systems using Generation 4 (G4) Palladacycle precatalysts , which eliminate the induction periods and reproducibility issues associated with traditional Pd(OAc)₂/Phosphine mixtures.

Critical Parameters & Mechanistic Drivers

The Catalyst System: Why RuPhos?

For secondary cyclic amines like piperidine, RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is the ligand of choice.

-

Steric Bulk: The bulky biaryl backbone enforces a mono-ligated Pd(0) species, which is the active catalyst. This promotes the difficult reductive elimination step, which is often the rate-determining step for electron-rich amines.

-

Electron Density: The dicyclohexylphosphine moiety makes the Pd center electron-rich, accelerating the oxidative addition into aryl chlorides.

-

G4 Precatalyst Architecture: The G4 precatalyst contains a pre-formed Pd(II) species that reduces to Pd(0) immediately upon exposure to base, releasing the active ligand. This ensures a precise 1:1 Pd:Ligand ratio and prevents the formation of inactive Pd-black aggregates.

Mechanistic Cycle

The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is critical for troubleshooting.